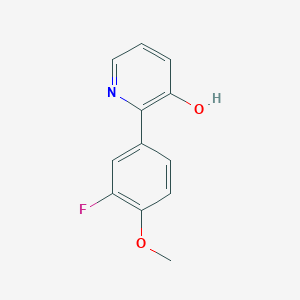
5-(3-Fluoro-4-methoxyphenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxyphenyl)-3-hydroxypyridine, 95% (5-FMPH-3-OH-95%) is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways to study the biochemical and physiological effects of aromatic heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-FMPH-3-OH-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of c-Jun N-terminal kinase (JNK) in cell cultures. It has also been used to study the effect of aromatic heterocyclic compounds on the regulation of gene expression and cell cycle progression in cancer cells.
Wirkmechanismus
The mechanism of action of 5-FMPH-3-OH-95% is not yet fully understood. However, it is believed to act as an inhibitor of JNK, which is a protein kinase involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-3-OH-95% are not yet fully understood. However, it is believed to inhibit the activity of JNK, which may lead to the regulation of cell cycle progression and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-FMPH-3-OH-95% in lab experiments include its availability, ease of synthesis, and its ability to act as an inhibitor of JNK. The limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
For 5-FMPH-3-OH-95% research include further investigation into its mechanism of action, its potential toxicity, and its effects on gene expression and cell cycle progression. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound. Additionally, further research should be conducted to explore the potential of using this compound in combination with other compounds to create new therapeutic agents.
Synthesemethoden
5-FMPH-3-OH-95% can be synthesized via a two-step procedure. The first step involves the reaction of 3-fluoro-4-methoxyphenol and pyridine in aqueous acetic acid to form 3-fluoro-4-methoxy-5-hydroxypyridine. The second step involves the reaction of the intermediate with acetic anhydride in the presence of pyridine to form 5-FMPH-3-OH-95%.
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWPSBEAOGQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682815 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261938-17-3 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














